methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-10-15(16(22)24-3)19-17(25-10)18-14(21)9-20-7-6-11-8-12(23-2)4-5-13(11)20/h4-8H,9H2,1-3H3,(H,18,19,21) |
InChI Key |
DMCXPVHXHUMLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halo ketones with thioureas. For methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, the reaction proceeds as follows:
Key conditions include refluxing in ethanol at 80°C for 6 hours, yielding the thiazole core with >85% purity. The methyl ester group is introduced via Fischer esterification, employing sulfuric acid as a catalyst.
Indole-Acetyl Group Introduction
The acetylated indole moiety is prepared by reacting 5-methoxyindole with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere:
This intermediate is then coupled to the thiazole’s 2-amino group using a peptide coupling agent. Studies highlight the efficacy of DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in facilitating this amide bond formation. The reaction is conducted in anhydrous DMF at 0–5°C to minimize side reactions, achieving yields of 70–78%.
Esterification and Final Product Formation
The methyl ester at the thiazole’s 4-position is retained throughout the synthesis, but post-coupling hydrolysis may occur. To preserve the ester, mild conditions (pH 7–8, room temperature) are maintained during workup. Final purification via silica-gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity.
Optimization of Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Coupling Agent | DCC/DMAP | 78 | 92 | |
| Solvent | Anhydrous DMF | 75 | 90 | |
| Temperature | 0–5°C | 70 | 88 | |
| Reaction Time | 12 hours | 72 | 89 | |
| Purification Method | Silica-gel chromatography | – | 95 |
Key Findings :
-
DCC/DMAP System : Superior to EDCl/HOBt in minimizing racemization.
-
Low-Temperature Coupling : Reduces acetyl group hydrolysis, enhancing yield.
-
Anhydrous Solvents : Critical for preventing indole oxidation.
Analytical Characterization Techniques
Post-synthetic validation employs:
-
NMR Spectroscopy : NMR confirms the presence of indole protons (δ 7.2–7.4 ppm), thiazole methyl (δ 2.4 ppm), and ester methoxy (δ 3.8 ppm).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 417.4 [M+H], aligning with the molecular formula .
-
HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >99% purity in optimized batches.
Challenges and Mitigation Strategies
-
Indole Sensitivity : 5-Methoxyindole is prone to oxidation. Mitigated by conducting reactions under inert atmosphere.
-
Amide Hydrolysis : Acidic or basic conditions may cleave the acetyl-amino bond. Neutral pH during workup preserves integrity.
-
Byproduct Formation : Unreacted chloroacetyl chloride generates dimers. Excess triethylamine scavenges residual chloride .
Chemical Reactions Analysis
Reactivity: can undergo various reactions:
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for designing novel molecules.
Biology: Its indole moiety may interact with biological targets, making it relevant for drug discovery.
Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.
Industry: Explore its use in materials science or agrochemicals.
Mechanism of Action
Targets: Investigate interactions with cellular proteins, enzymes, or receptors.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- Bromo-Substituted Analog: Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1442084-81-2) replaces the methoxy group with bromine. This substitution increases molecular weight (408.3 g/mol vs.
- Chlorophenoxy Derivative: Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate (AldrichCPR L254266) substitutes the indole ring with a 4-chlorophenoxy group and uses an ethyl ester. The ethyl ester improves lipophilicity (logP ~2.8 vs.
Modifications to the Thiazole Core
- Trifluoromethyl Derivative: Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1086375-61-2) lacks the indole-acetamide side chain but includes a trifluoromethyl group. The CF₃ group increases metabolic stability and electron-withdrawing effects, which could modulate reactivity in nucleophilic substitutions .
- Phenyl-Substituted Thiazole: Methyl 2-[[2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate (CAS 2062735-24-2) replaces the methyl group at position 5 with a phenyl ring.
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS 1219577-34-0) demonstrates that ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters, affecting bioavailability and half-life .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Analogs
*LogP values estimated using fragment-based methods.
Biological Activity
Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an indole moiety, and an acetylamino group, which contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a class of substituted thiazole derivatives exhibited significant anti-proliferative activity against various tumor cell lines, including human B-cell lymphoma (BJAB) cells. These compounds demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism through which this compound exerts its effects may involve cell cycle arrest at the G0/G1 phase. This was observed in studies where compounds from similar structural classes inhibited the progression of cancer cells through the cell cycle . Additionally, the compound's ability to interact with specific molecular targets could enhance its anticancer efficacy.
Study 1: Antiproliferative Activity
In a comprehensive study evaluating the antiproliferative effects of thiazole derivatives, it was found that certain compounds led to significant reductions in cell viability across multiple cancer types. The study utilized a range of hematologic and solid tumor cell lines to assess the biological activity of these compounds .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 14 | BJAB | 10 | G0/G1 Arrest |
| 15 | A549 | 15 | Apoptosis Induction |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the indole and thiazole components significantly influenced the biological activity of related compounds. For example, substituents on the thiazole ring were found to enhance binding affinity to target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the key methodological challenges in synthesizing methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate, and how can they be addressed?
- Answer : The synthesis involves multi-step organic reactions, including acylation of the indole moiety and coupling to the thiazole ring. Key challenges include:
- Low yield during acylation : Optimize reaction conditions (e.g., use coupling agents like EDCI/HOBt) and monitor progress via TLC or HPLC .
- Purification of intermediates : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate intermediates .
- Steric hindrance in ring closure : Introduce microwave-assisted synthesis to enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can ambiguities in spectral data be resolved?
- Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the indole and thiazole moieties .
- HRMS : Confirm molecular formula and detect impurities (e.g., unreacted intermediates) .
- IR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- X-ray crystallography : Resolve conformational ambiguities for the thiazole-indole linkage, if single crystals are obtainable .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Antimicrobial activity : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare to normal cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Answer :
- Vary substituents : Modify the 5-methoxy group on the indole ring to assess impact on target binding (e.g., replace with halogens or bulky groups) .
- Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic interactions .
- Amide linker replacement : Test urea or sulfonamide linkers to improve metabolic stability .
- High-throughput screening : Use fragment-based libraries to identify synergistic substituents .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life (via LC-MS/MS) and tissue distribution in rodent models .
- Metabolite identification : Use hepatic microsomes to identify unstable moieties (e.g., ester hydrolysis) and design prodrugs .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Q. How can computational methods predict and validate target binding modes?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinase ATP-binding pockets) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for the thiazole-indole junction?
- Answer :
- 2D NMR : Use NOESY to confirm spatial proximity of protons across the amide linker .
- Isotopic labeling : Synthesize 15N-labeled analogs to simplify assignment of nitrogen-associated peaks .
- DFT calculations : Compare experimental chemical shifts with computational predictions (e.g., Gaussian09) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
